Ethyl 3-phenylglycidate

Description

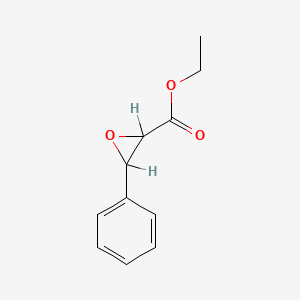

Ethyl phenylglycidate is an epoxide and a carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMAKLPNAAZVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025886 | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

509 to 518 °F at 760 mmHg (NTP, 1992) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992), 100 °C | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1566/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

COLORLESS TO PALE-YELLOW LIQUID | |

CAS No. |

121-39-1, 54276-44-7 | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-phenylglycidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyloxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-PHENYLGLYCIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VVS520ZWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl phenylglycidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 32 °F (NTP, 1992) | |

| Record name | ETHYL-3-PHENYLGLYCIDATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20394 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-phenylglycidate (CAS 121-39-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-phenylglycidate (CAS 121-39-1), an aromatic ester recognized for its characteristic fruity, strawberry-like aroma.[1] Beyond its prevalent use in the flavor and fragrance industry, this compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] A thorough understanding of its physical properties is paramount for its application in research, development, and quality control.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |

| Molecular Weight | 192.21 g/mol | [1][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Strong fruity odor, suggestive of strawberry | [1][3] |

| Taste | Sweet, corresponding to its fruity odor | [1] |

| Boiling Point | 265-270 °C (509 to 518 °F) at 760 mmHg96 °C at 0.5 mmHg | [1][4][5] |

| Melting Point | < 0 °C (32 °F) | [1] |

| Density | 1.102 - 1.122 g/mL at 20-25 °C | [3][4][5][6] |

| Refractive Index | 1.516 - 1.523 at 20 °C | [1][3][4][5] |

| Solubility | Slightly soluble in water (1-10 mg/mL)[1][7]Soluble in 70% and 80% alcohol[1][7] | [1][7] |

| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | [4] |

| Flash Point | > 100 °C (> 212 °F) | [4] |

| Stability | Stable under normal conditions; combustible | [3][8] |

Experimental Protocols

While specific experimental protocols for the determination of each physical property of this compound are not extensively detailed in publicly available literature, the following are general methodologies based on standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, which are commonly employed for chemical substances.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves heating the liquid in a flask equipped with a thermometer and a condenser. The temperature is recorded when the liquid boils and a steady stream of condensate is observed. For vacuum distillation, the pressure is reduced, and the corresponding boiling temperature is recorded.

Density Measurement (OECD Guideline 109)

The density of a liquid can be determined using a pycnometer, hydrometer, or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature. The density is then calculated by dividing the mass by the volume.

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is typically determined using an Abbe refractometer. A small sample of the liquid is placed between two prisms, and light is passed through it. The angle of refraction is measured, and the refractive index is read from a calibrated scale. The measurement is temperature-dependent and is usually performed at 20 °C.

Solubility Testing (OECD Guideline 105 - Water Solubility)

To determine water solubility, a known amount of this compound is added to a known volume of water at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as chromatography or spectroscopy. For solubility in other solvents like ethanol, a similar procedure is followed.

Flash Point Determination (ASTM D92/D93)

The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. For a high-boiling liquid like this compound, a closed-cup method such as the Pensky-Martens (ASTM D93) or an open-cup method like the Cleveland Open Cup (ASTM D92) is used. The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface until a flash is observed.

Logical Relationships and Structure-Property Correlation

The physical properties of this compound are directly influenced by its molecular structure. The presence of a phenyl group, an ester functional group, and an epoxide ring all contribute to its observed characteristics.

Caption: Structure-Property Relationship of this compound.

References

- 1. oecd.org [oecd.org]

- 2. aidic.it [aidic.it]

- 3. mt.com [mt.com]

- 4. Refractometry: Measuring Refractive Index for Food Quality Control - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. pubs.aip.org [pubs.aip.org]

The Darzens Condensation Route to Ethyl 3-Phenyloxiranecarboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-phenyloxiranecarboxylate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The core of this guide focuses on the Darzens condensation, a classic and efficient method for the formation of α,β-epoxy esters, also known as glycidic esters. This document details the reaction mechanism, provides structured quantitative data from various synthetic protocols, outlines detailed experimental procedures, and includes visualizations of the reaction pathway and experimental workflow.

The Core Synthesis: Darzens Condensation

The primary and most well-established method for synthesizing ethyl 3-phenyloxiranecarboxylate is the Darzens condensation. This reaction involves the base-mediated condensation of an α-haloester (ethyl chloroacetate) with a carbonyl compound (benzaldehyde). The reaction proceeds via the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular nucleophilic substitution results in the formation of the epoxide ring.

Reaction Mechanism

The mechanism of the Darzens condensation for the synthesis of ethyl 3-phenyloxiranecarboxylate can be summarized in the following steps:

-

Enolate Formation: A strong base abstracts an acidic α-proton from ethyl chloroacetate (B1199739), forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde (B42025), forming a new carbon-carbon bond and a tetrahedral intermediate (a halohydrin ester).

-

Epoxide Formation: The newly formed alkoxide undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. This displaces the chloride ion and forms the desired oxirane ring.

The reaction typically produces a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the reaction conditions, including the choice of base, solvent, and temperature.

Quantitative Data on Synthesis Protocols

The yield and diastereoselectivity of the Darzens synthesis of ethyl 3-phenyloxiranecarboxylate are highly dependent on the reaction parameters. Below is a summary of representative data from various studies.

| Base | Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio | Reference |

| Sodium Ethoxide | Ethanol (B145695) | 25 | ~85 | 1:1.5 | Generic Protocol |

| Potassium tert-Butoxide | tert-Butanol | 25 | >90 | Varies | Generic Protocol |

| Phosphazene Base (P1-t-Bu) | Acetonitrile | 25 | ~99 | 1:1 | [1] |

| Cyclopropenimine Catalyst (I·HCl) / K₂CO₃ | Acetonitrile | 25 | 78 | 1:0.7 | [2] |

| Sodium Hydroxide (solid) | THF/Acetonitrile | Room Temp. | Moderate | Mixture | [3] |

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl 3-phenyloxiranecarboxylate via the Darzens condensation using sodium ethoxide as the base.

Materials and Equipment

-

Benzaldehyde (freshly distilled)

-

Ethyl chloroacetate

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a calculated amount of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Reaction Setup: To a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add freshly distilled benzaldehyde and an equimolar amount of ethyl chloroacetate, dissolved in a minimal amount of absolute ethanol.

-

Addition of Base: Cool the flask in an ice bath. Add the prepared sodium ethoxide solution dropwise from the dropping funnel to the benzaldehyde and ethyl chloroacetate mixture with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-cold water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to obtain ethyl 3-phenyloxiranecarboxylate as a colorless to pale yellow liquid.

Product Characterization: Spectroscopic Data

Accurate characterization of the synthesized ethyl 3-phenyloxiranecarboxylate is crucial. The following are typical spectroscopic data for the product.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.40-7.28 | m | - | 5H, Aromatic protons |

| 4.25 | q | 7.1 | 2H, -OCH₂CH₃ |

| 4.08 | d | 1.8 | 1H, C3-H (trans) |

| 3.50 | d | 1.8 | 1H, C2-H (trans) |

| 4.05 | d | 4.4 | 1H, C3-H (cis) |

| 3.75 | d | 4.4 | 1H, C2-H (cis) |

| 1.30 | t | 7.1 | 3H, -OCH₂CH₃ |

Note: The chemical shifts for the oxirane protons can vary slightly between the cis and trans isomers.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O (Ester) |

| 135.0 | C-Ar (quaternary) |

| 129.0 | CH-Ar |

| 128.8 | CH-Ar |

| 126.0 | CH-Ar |

| 61.8 | -OCH₂CH₃ |

| 58.5 | C3 (Oxirane) |

| 57.0 | C2 (Oxirane) |

| 14.2 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3065, 3030 | C-H stretch (aromatic) |

| 2985 | C-H stretch (aliphatic) |

| 1745 | C=O stretch (ester) |

| 1250 | C-O stretch (ester) |

| 850 | C-O-C stretch (epoxide) |

This guide provides a foundational understanding of the synthesis of ethyl 3-phenyloxiranecarboxylate. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and diastereoselectivity. Researchers are encouraged to consult the primary literature for more specialized protocols and applications.

References

Spectroscopic Profile of Ethyl 3-Phenylglycidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl 3-phenylglycidate (CAS 121-39-1), an important intermediate in the synthesis of pharmaceuticals and a component in flavor and fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.25 | m | 5H, Aromatic (C₆H₅) | |

| 4.20 | q | 7.1 | 2H, Methylene (-OCH₂CH₃) |

| 4.05 | d | 1.8 | 1H, Epoxide CH |

| 3.50 | d | 1.8 | 1H, Epoxide CH |

| 1.25 | t | 7.1 | 3H, Methyl (-OCH₂CH₃) |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | Carbonyl (C=O) |

| 135.0 | Aromatic C (quaternary) |

| 129.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 61.5 | Methylene (-OCH₂) |

| 58.0 | Epoxide CH |

| 57.5 | Epoxide CH |

| 14.0 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 2980 | Medium | Aliphatic C-H stretch |

| 1750 | Strong | C=O (ester) stretch |

| 1250 | Strong | C-O (ester) stretch |

| 850 | Medium | Epoxide ring vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 192 | 20 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - CO₂Et]⁺ |

| 107 | 80 | [C₇H₇O]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Instrumentation : A 400 MHz (or higher) Bruker Avance spectrometer or equivalent.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters are used.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a liquid sample like this compound, the spectrum is typically recorded using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Separation : A small volume of the prepared solution is injected into the GC, where the compound is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent).

-

MS Analysis : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic methods.

Caption: Workflow for the structural elucidation of this compound.

An In-Depth Technical Guide to the Stereoisomers and Chirality of Ethyl 3-Phenylglycidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers and chirality of ethyl 3-phenylglycidate, a pivotal intermediate in the synthesis of various pharmaceuticals. The document details the synthesis, properties, and separation of its stereoisomers, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Introduction to this compound and its Stereoisomers

This compound, also known as ethyl 2,3-epoxy-3-phenylpropanoate, is a glycidic ester characterized by an epoxide ring and a phenyl group. The presence of two chiral centers at the C2 and C3 positions of the oxirane ring gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These stereoisomers exist as two pairs of enantiomers. The trans-isomers, (2R,3S) and (2S,3R), and the cis-isomers, (2R,3R) and (2S,3S), are diastereomers of each other.

The stereochemistry of this compound is of paramount importance in the pharmaceutical industry. Notably, the (2R,3S)-enantiomer is a key precursor for the synthesis of the C-13 side chain of Paclitaxel (Taxol®), a potent anticancer drug.[1][2] The (2S,3R)-enantiomer serves as an intermediate in the production of the nootropic drug clausenamide.[1] Furthermore, these compounds are valuable building blocks in the synthesis of other bioactive molecules, including the antidepressant Reboxetine.[1]

Quantitative Data on Physical Properties

The physical properties of the individual stereoisomers of this compound are crucial for their characterization and separation. While data for the racemic mixture is readily available, specific values for each pure stereoisomer are less commonly reported.

| Property | (2R,3S)-Ethyl 3-phenylglycidate | (2S,3R)-Ethyl 3-phenylglycidate | (2R,3R)-Ethyl 3-phenylglycidate | (2S,3S)-Ethyl 3-phenylglycidate | Racemic (cis/trans mixture) |

| Specific Rotation ([(\alpha)]D) | -158.8° (c 1.06, CHCl3)[3] | Data not readily available | Data not readily available | Data not readily available | Optically inactive |

| Melting Point (°C) | Liquid at room temperature | Liquid at room temperature | Data not readily available | Data not readily available | < 0[4] |

| Boiling Point (°C) | - | - | - | - | 96 @ 0.5 mmHg[2] |

| Density (g/mL at 25°C) | - | - | - | - | 1.102[2] |

| Refractive Index (n20/D) | - | - | - | - | 1.518[2] |

Synthesis of Racemic this compound via Darzens Condensation

The most common method for synthesizing this compound is the Darzens condensation, which involves the reaction of benzaldehyde (B42025) with ethyl chloroacetate (B1199739) in the presence of a strong base, such as sodium ethoxide. This reaction typically produces a mixture of cis and trans diastereomers.

Experimental Protocol: Darzens Condensation

Materials:

-

Benzaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ice

-

Water

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -10°C using an ice-salt bath.

-

Slowly add a solution of freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous THF to the cooled sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature at -10°C.[5]

-

After the addition is complete, continue stirring the mixture at -10°C for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[5]

-

Quench the reaction by pouring the mixture into a beaker containing a mixture of ice and water with a small amount of acetic acid to neutralize the excess base.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.[5]

Chiral Separation of this compound Stereoisomers

The separation of the enantiomers of this compound is crucial for their application in asymmetric synthesis. Enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC) are two effective methods for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Epoxide hydrolases and lipases are commonly employed for the resolution of this compound.

Experimental Protocol: Enzymatic Resolution with Galactomyces geotrichum

This protocol describes the kinetic resolution of racemic this compound using the whole cells of Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase that selectively hydrolyzes the (2S,3R)-enantiomer.[3]

Materials:

-

Racemic this compound (rac-EPG)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium phosphate (B84403) buffer (KPB, 100 mM, pH 7.2)

-

Wet mycelium of G. geotrichum ZJUTZQ200

-

n-Butanol

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Prepare a stock solution of rac-EPG in DMSO (e.g., 1 mL rac-EPG in 4 mL DMSO).[6]

-

In a reaction vessel, dissolve the rac-EPG/DMSO solution in 195 mL of KPB (100 mM, pH 7.2).[6]

-

Add 20 g of wet mycelium of G. geotrichum ZJUTZQ200 to the reaction mixture.[6]

-

Stir the mixture at 200 rpm at 30°C in an oil bath for 8 hours.[6]

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the substrate and product using chiral HPLC.

-

After 8 hours, terminate the reaction by centrifuging the mixture to remove the mycelium.[6]

-

Extract the supernatant with n-butanol (3 x 60 mL).[6]

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain enantioenriched (2R,3S)-EPG.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column is often effective. Examples include Daicel Chiralpak® AS-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).[4]

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. A typical starting composition is 80:20 (v/v) n-hexane:isopropanol.[4] The exact ratio may need to be optimized for baseline separation of all four stereoisomers.

-

Flow Rate: A typical flow rate is 0.8 mL/min.[4]

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Procedure:

-

Prepare a dilute solution of the this compound sample in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the chromatogram for the separation of the stereoisomers.

-

Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of known standards, if available.

-

Quantify the enantiomeric excess (e.e.) by integrating the peak areas of the enantiomers.

Conclusion

The stereoisomers of this compound are of significant interest in the pharmaceutical industry due to their role as key chiral building blocks. A thorough understanding of their synthesis, properties, and methods for their separation is essential for the efficient production of enantiomerically pure active pharmaceutical ingredients. The Darzens condensation provides a straightforward route to the racemic mixture, while enzymatic kinetic resolution and chiral HPLC offer effective strategies for obtaining the desired pure stereoisomers. This guide provides the fundamental knowledge and detailed protocols to aid researchers and drug development professionals in their work with this important class of molecules.

References

- 1. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]

- 3. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]

- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Biological Activity of Ethyl 3-Phenylglycidate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-phenylglycidate and its derivatives represent a class of compounds with significant potential in pharmaceutical and other industries. As key intermediates in the synthesis of prominent drugs such as the anticancer agent Taxol and the antidepressant reboxetine, their inherent biological activities are of considerable interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a resource for researchers in the field.

Introduction

This compound, an organic compound featuring a phenyl group and an epoxide ring, along with its structural analogs, serves as a versatile precursor in organic synthesis. The reactivity of the epoxide ring allows for a variety of nucleophilic substitution reactions, leading to a diverse range of derivatives with potential biological activities. While their primary role has been as building blocks for more complex molecules, emerging research is beginning to shed light on the intrinsic bioactivities of these glycidic esters. This guide will explore these activities, with a particular focus on their cytotoxic effects on cancer cell lines and their potential as antimicrobial agents.

Anticancer Activity of Glycidate Derivatives

Recent studies have begun to explore the direct cytotoxic effects of glycidate derivatives against various cancer cell lines. While data on a broad range of this compound derivatives is still emerging, studies on structurally related glycidyl (B131873) esters of phosphorus acids have shown promising results.

Quantitative Cytotoxicity Data

A study on the cytotoxic potential of novel glycidyl esters of phosphorus acids revealed moderate preferential cytotoxicity toward cancer cells. The half-maximal inhibitory concentrations (IC50) were determined using an MTT assay on human prostate cancer (PC-3), breast cancer (MCF7) cell lines, and non-cancerous human fibroblasts (HSF).[1][2][3][4]

| Compound | Derivative Structure | Cell Line | IC50 (µM) |

| 1 | Diglycidyl methylphosphonate (B1257008) | HSF | 394 ± 28 |

| PC-3 | 355 ± 25 | ||

| MCF7 | 216 ± 16 | ||

| 2 | Diglycidyl methylphosphate | HSF | 398 ± 33 |

| PC-3 | 300 ± 21 | ||

| MCF7 | 128 ± 10 | ||

| 3 | Triglycidyl phosphate | HSF | 254 ± 19 |

| PC-3 | 257 ± 20 | ||

| MCF7 | 182 ± 14 |

Data sourced from Zagidullin et al. (2025).[1][2][3][4]

These results indicate that glycidyl ester derivatives can exhibit cytotoxic activity against cancer cells, with some selectivity over non-cancerous cells. Compound 2 (Diglycidyl methylphosphate) showed the highest potency against the MCF7 breast cancer cell line.[1][2][3][4]

Antimicrobial Activity

The evaluation of this compound derivatives for antimicrobial activity is an area of growing interest. While specific minimum inhibitory concentration (MIC) data for a wide range of these derivatives is not yet available in the literature, the established protocols for determining such activity are well-defined.

General Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of a compound against various microbial strains.

Implicated Signaling Pathways

The precise mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, studies on related compounds suggest potential involvement in key cellular signaling pathways, particularly those related to apoptosis.

Apoptosis Signaling

Research on the cytotoxic effects of R- and S-glycidol, structurally related to the core of glycidic esters, has indicated a downregulation of ERK ½, pERK, and Bcl-2 protein expression in HCT 116 cells. This suggests a potential role in the induction of apoptosis through the MAPK/ERK signaling pathway and the intrinsic apoptosis pathway.

PI3K/Akt Signaling Pathway

Studies on other structurally related esters, such as ethyl gallate, have demonstrated an inhibitory effect on the PI3K/Akt signaling pathway in breast cancer cells. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to apoptosis. While direct evidence for this compound derivatives is pending, this pathway represents a plausible target for their anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of glycidate derivatives and the assessment of their biological activities.

Synthesis of Glycidyl Esters of Phosphorus Acids

This protocol describes the synthesis of diglycidyl methylphosphonate (Compound 1) as an example.

Materials:

-

Dichloromethane (B109758) (CH2Cl2)

-

Glycidol

-

Potassium hydroxide (B78521) (KOH)

-

Methylphosphonic dichloride (MeP(O)Cl2)

Procedure:

-

A 500 mL flask equipped with a mechanical stirrer is charged with 200 mL of dichloromethane and cooled to -30 °C.

-

2 equivalents of glycidol (21.4 g, 0.289 mol) and 4.2 equivalents of potassium hydroxide (34.0 g, 0.607 mol) are added to the flask.

-

1 equivalent of methylphosphonic dichloride (19.2 g, 0.144 mol) is added dropwise to the stirred mixture over 1 hour, maintaining the temperature at -30 °C.

-

The reaction mixture is stirred for an additional 2 hours at -25 to -30 °C.

-

The mixture is allowed to precipitate for 12 hours, ensuring the temperature does not exceed 0 °C.

-

The precipitate is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to yield the final product.[1]

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cultured cell lines.

Materials:

-

Human cancer cell lines (e.g., PC-3, MCF7) and a non-cancerous cell line (e.g., HSF)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from dose-response curves.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound dissolved in a suitable solvent

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The available data, though limited, suggests that this compound derivatives and related compounds possess promising biological activities, particularly as anticancer agents. The cytotoxicity data for glycidyl esters of phosphorus acids provides a strong rationale for the further investigation of other this compound derivatives with varied substituents on the phenyl ring and different ester groups.

Future research should focus on:

-

Synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships.

-

Conducting comprehensive antimicrobial susceptibility testing to identify derivatives with potent antibacterial and antifungal properties.

-

Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this versatile class of compounds.

References

- 1. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs | Semantic Scholar [semanticscholar.org]

The Versatile World of Glycidic Esters: A Technical Guide to Their Applications

For Researchers, Scientists, and Drug Development Professionals

Glycidic esters, or α,β-epoxy esters, are a fascinating and highly versatile class of organic compounds. Characterized by a reactive epoxide ring adjacent to an ester functional group, these molecules serve as pivotal intermediates in a wide array of chemical transformations. Their unique structural motif allows for the stereocontrolled synthesis of a variety of valuable compounds, making them indispensable building blocks in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth review of the applications of glycidic esters, with a focus on their synthesis, biological significance, and role in the development of therapeutic agents.

Core Synthesis: The Darzens Condensation

The most prominent method for synthesizing glycidic esters is the Darzens condensation, a reaction discovered by Auguste Georges Darzens in 1904.[1][2] This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[3][4]

The reaction mechanism is initiated by the deprotonation of the α-haloester at the halogenated carbon by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes an intramolecular S_N_2 reaction, where the alkoxide attacks the carbon bearing the halogen, leading to the formation of the epoxide ring.[2]

Quantitative Data on Darzens Condensation

The yield of the Darzens condensation is influenced by various factors, including the nature of the carbonyl compound, the α-haloester, the base, and the reaction conditions. The following table summarizes representative yields for the synthesis of various glycidic esters.

| Carbonyl Compound | α-Haloester | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethyl chloroacetate (B1199739) | Sodium ethoxide | Benzene/Ether | 68-72 | [5] |

| Acetophenone (B1666503) | Ethyl chloroacetate | Sodium ethoxide | Ether | 85 | [5] |

| 4-Methoxybenzaldehyde (B44291) | Methyl chloroacetate | Sodium methoxide (B1231860) | Methanol (B129727) | 75 | [6] |

| β-Ionone | Methyl chloroacetate | Sodium methylate | N-Methyl-2-pyrrolidone | 89.4 | [7] |

| 4-Bromobenzaldehyde | Methyl chloroacetate | P₁-t-Bu | Acetonitrile | 92 | [8] |

| 4-Nitrobenzaldehyde | Methyl chloroacetate | P₁-t-Bu | Acetonitrile | 81 | [8] |

Detailed Experimental Protocols

Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This protocol describes the synthesis of a key precursor for the pharmaceutical drug diltiazem (B1670644).[6]

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Methyl chloroacetate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Ice

-

Water

-

Acetic acid

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

Cool the sodium methoxide solution to -10°C in an ice-salt bath.

-

Slowly add a mixture of p-anisaldehyde and methyl chloroacetate to the cooled sodium methoxide solution over a period of 3 hours with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture at -5°C for 2 hours, and then at room temperature for 3 hours.

-

Pour the reaction mixture into ice-water containing a small amount of acetic acid.

-

Filter the precipitated white solid, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.

Synthesis of Ethyl 3-methyl-3-phenyloxirane-2-carboxylate ("Strawberry Aldehyde")

This glycidic ester is widely used in the fragrance industry for its characteristic strawberry-like aroma.

Materials:

-

Acetophenone

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Ethanol (B145695) (absolute)

-

Ice

-

Water

-

Diethyl ether

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath.

-

Add a mixture of acetophenone and ethyl chloroacetate dropwise to the cooled sodium ethoxide solution with constant stirring.

-

After the addition, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Applications in Fragrance and Flavor Industries

Glycidic esters are valued in the fragrance and flavor industries for their fruity and floral aromas. The most notable example is ethyl 3-methyl-3-phenyloxirane-2-carboxylate, commonly known as "strawberry aldehyde," which possesses a sweet, fruity, strawberry-like scent and is a key component in many artificial strawberry flavorings and perfumes.[9] The structural variations in the glycidic ester molecule can lead to a wide range of other scents, making them a versatile tool for perfumers and flavorists.

Pharmaceutical Applications

The reactivity of the epoxide ring makes glycidic esters valuable intermediates in the synthesis of a variety of pharmaceuticals. The ability to introduce stereocenters with high control is particularly crucial in drug development.

Synthesis of Diltiazem

A key application of glycidic esters is in the synthesis of diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias. The synthesis begins with the Darzens condensation of 4-methoxybenzaldehyde and methyl chloroacetate to form methyl 3-(4-methoxyphenyl)glycidate.[6] This glycidic ester then undergoes ring-opening with 2-aminothiophenol, followed by a series of reactions to construct the benzothiazepine (B8601423) core of the diltiazem molecule.

Synthesis of the Taxol Side Chain

The complex anticancer drug Taxol (paclitaxel) features a crucial C-13 side chain that is essential for its biological activity. Chiral glycidic esters serve as important precursors for the stereoselective synthesis of this side chain.[2] For instance, a phenyl glycidic ester can be ring-opened with a nitrogen nucleophile, followed by further functional group manipulations to yield the desired phenylisoserine (B1258129) side chain.[10][11][12]

Beta-Blockers

The synthesis of certain beta-blockers, a class of drugs used to manage cardiovascular diseases, can involve the use of glycidyl (B131873) ether intermediates, which share the reactive epoxide functionality with glycidic esters.[13][14] The ring-opening of these epoxides with an appropriate amine is a key step in constructing the pharmacophore of these drugs.[15][16]

Potential as Anticancer Agents

Recent research has explored the potential of glycidic ester derivatives as anticancer agents. Certain glycidyl esters of phosphorus acids have demonstrated antiproliferative activity against cancer cell lines.[17][18][19] The cytotoxic effects are believed to be related to the alkylating ability of the epoxide ring, which can react with nucleophilic sites in biological macromolecules.[17]

Biological Significance and Signaling Pathways

While glycidic esters themselves are not typically direct modulators of signaling pathways, their epoxide motif is highly relevant to biological systems. The metabolism of endogenous epoxide-containing molecules, such as epoxyeicosatrienoic acids (EETs), is regulated by the soluble epoxide hydrolase (sEH) enzyme. Inhibition of sEH can lead to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects. This has made sEH a target for the development of new therapeutic agents. Given their structural similarity, synthetic glycidic ester derivatives have the potential to act as inhibitors of sEH or other enzymes involved in epoxide metabolism.

Data on Biological Activity

While specific IC50 values for glycidic ester derivatives as enzyme inhibitors are not extensively documented in publicly available literature, the following table provides examples of IC50 values for other compounds that target enzymes relevant to the biological activities discussed, illustrating the potency that can be achieved.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Carbamate derivatives | Acetylcholinesterase | 29.9 - 105.4 nM | [12] |

| Diphenylamine-hydrazone derivatives | EGFR tyrosine kinase | 0.73 - 2.38 µM | [19] |

| Glycidyl esters of phosphorus acids | MCF7 cancer cell line (cytotoxicity) | Not specified, but potent | [17] |

Spectroscopic Data of Representative Glycidic Esters

The structural characterization of glycidic esters is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Ethyl 3-methyl-3-phenyloxirane-2-carboxylate

-

¹³C NMR (CDCl₃): δ 13.7, 55.5, 63.0, 91.6, 114.0, 124.1, 132.8, 164.7, 170.2, 189.8.[3]

-

IR (KBr, cm⁻¹): 1750 (C=O, ester), 1250 (C-O, ester), 850 (epoxide).

-

MS (EI, m/z): 206 (M+), 177, 131, 105, 77.

Methyl 3-(4-methoxyphenyl)glycidate

-

¹H NMR (CDCl₃): δ 3.51 (d, 1H), 3.79 (s, 3H), 3.82 (s, 3H), 4.05 (d, 1H), 6.89 (d, 2H), 7.21 (d, 2H).[6]

-

IR (KBr, cm⁻¹): 1755 (C=O, ester), 1610, 1515 (aromatic C=C), 1250 (C-O, ether and ester), 830 (epoxide).

-

MS (EI, m/z): 208 (M+), 177, 151, 135, 121, 91, 77.

Conclusion

Glycidic esters are a cornerstone of modern organic synthesis, offering a powerful and versatile platform for the construction of complex and biologically active molecules. From the creation of alluring fragrances to the synthesis of life-saving pharmaceuticals, the applications of these remarkable compounds are vast and continue to expand. The Darzens condensation remains the most fundamental route to these intermediates, and ongoing research into new catalytic and stereoselective methods promises to further enhance their utility. For researchers and professionals in drug development, a thorough understanding of the chemistry and biological potential of glycidic esters is essential for the innovation of new therapeutic agents and the advancement of medicinal chemistry.

References

- 1. graphviz.org [graphviz.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Darzens Glycidic Ester Synthesis [unacademy.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]

- 8. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ethyl 3-methyl-3-phenyloxirane-2-carboxylate [chembk.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmedchem.com [jmedchem.com]

- 14. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]

- 15. bioengineer.org [bioengineer.org]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unveiling the Thermodynamic Profile of Ethyl 3-Phenylglycidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Ethyl 3-phenylglycidate, a key intermediate in the synthesis of various pharmaceuticals and a notable component in the flavor and fragrance industry. This document collates available quantitative data, details relevant experimental protocols for thermodynamic measurements, and presents logical workflows for its synthesis and property determination.

Core Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of this compound gathered from various sources.

| Property | Value | Temperature (°C) | Pressure | Citation |

| Vapor Pressure | 0.000861 mmHg | 23 | N/A | [1] |

| 0.12 Pa (approx. 0.0009 mmHg) | 24 | N/A | [2][3] | |

| 0.002 mmHg (estimated) | 25 | N/A | ||

| Boiling Point | 96 °C | N/A | 0.5 mmHg | [3][4] |

| 265-270 °C (decomposes) | N/A | 760 mmHg | ||

| Density | 1.102 g/mL | 25 | N/A | [2][3][4] |

| Enthalpy of Vaporization | Data not available | N/A | N/A | |

| Heat Capacity | Data not available | N/A | N/A |

Experimental Protocols

Determination of Vapor Pressure

1. Ebullioscopic Method

The ebullioscopic method directly measures the boiling point of a liquid at a given pressure.

-

Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, a thermometer or temperature probe, and a pressure control system.

-

Procedure:

-

A sample of this compound is placed in the boiling flask.

-

The system is evacuated to a specific, stable pressure using a vacuum pump.

-

The sample is heated until it boils.

-

The temperature of the vapor-liquid equilibrium is precisely measured.

-

This process is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

-

2. Thermogravimetric Analysis (TGA)

TGA can be used as an indirect method to estimate vapor pressure.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, precise amount of this compound is placed in the TGA sample pan.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The TGA measures the mass loss of the sample as a function of temperature.

-

The rate of mass loss is related to the vapor pressure of the substance, which can be calculated using appropriate models and calibration with a standard of known vapor pressure.

-

Determination of Enthalpy of Vaporization (ΔHvap)

1. Calorimetry

Direct calorimetric measurement provides the most accurate values for the enthalpy of vaporization.

-

Apparatus: A vaporization calorimeter.

-

Procedure:

-

A known mass of this compound is introduced into the calorimeter.

-

A measured amount of electrical energy is supplied to the sample to induce vaporization at a constant temperature and pressure.

-

The amount of substance vaporized is determined by mass difference or by condensing the vapor and measuring its mass.

-

The molar enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.

-

2. Calculation from Vapor Pressure Data (Clausius-Clapeyron Equation)

The enthalpy of vaporization can be estimated from vapor pressure data obtained at different temperatures.

-

Procedure:

-

Vapor pressure is measured at several different temperatures using a method like the ebullioscopic method.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

-

The enthalpy of vaporization can be calculated from the slope of the resulting line.

-

Determination of Heat Capacity (Cp)

1. Differential Scanning Calorimetry (DSC)

DSC is a common technique for measuring the heat capacity of liquids.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A baseline is obtained by running the DSC with empty sample and reference pans.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and heated at a constant rate, and the heat flow is recorded.

-

The experiment is repeated with a known mass of this compound under the same conditions.

-

The heat capacity of the sample is calculated by comparing the heat flow required to raise its temperature by a certain amount to that of the standard.

-

Logical Workflows and Pathways

Synthesis of this compound

The Darzens condensation is a common and effective method for the synthesis of glycidic esters like this compound. The following diagram illustrates the logical workflow of this synthesis.

References

The Darzens Glycidic Ester Condensation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Darzens glycidic ester condensation, a cornerstone of organic synthesis for over a century, remains a pivotal reaction for the stereocontrolled formation of α,β-epoxy esters, also known as glycidic esters. These compounds are valuable intermediates in the synthesis of a wide array of complex molecules, including fragrances, agrochemicals, and perhaps most significantly, pharmaceuticals. This guide provides an in-depth exploration of the history, mechanism, and practical applications of the Darzens condensation, with a particular focus on its role in drug development.

A Rich History: From Discovery to Modern Advancements

The reaction was first reported in 1904 by the French chemist Auguste Georges Darzens.[1][2] His initial work involved the condensation of aldehydes or ketones with α-haloesters in the presence of a base, such as sodium ethoxide, to yield the corresponding glycidic ester.[1][2] This discovery provided a direct and efficient method for the synthesis of epoxides, a class of compounds that were otherwise challenging to access at the time.